molecular formula C22H19N3O9 B14614818 4,4'-[(4-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(2-methyl-6-nitrophenol) CAS No. 59919-92-5

4,4'-[(4-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(2-methyl-6-nitrophenol)

Cat. No.: B14614818
CAS No.: 59919-92-5
M. Wt: 469.4 g/mol
InChI Key: DMOLFMCHZSCLJT-UHFFFAOYSA-N
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Description

4,4’-[(4-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(2-methyl-6-nitrophenol) is a complex organic compound characterized by its phenolic and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-[(4-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(2-methyl-6-nitrophenol) typically involves multiple steps, starting with the nitration of phenolic compounds. The nitration process can be carried out using dilute nitric acid at room temperature, which produces a mixture of nitrophenols

Industrial Production Methods

Industrial production of this compound would likely involve large-scale nitration and subsequent functionalization processes, optimized for yield and purity. The specific conditions, such as temperature, pressure, and catalysts, would be tailored to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4,4’-[(4-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(2-methyl-6-nitrophenol) can undergo various chemical reactions, including:

    Oxidation: The phenolic groups can be oxidized to quinones.

    Reduction: The nitro groups can be reduced to amines.

    Substitution: Electrophilic aromatic substitution reactions can occur, particularly at positions ortho and para to the hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly used.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic groups would yield quinones, while reduction of the nitro groups would produce corresponding amines.

Scientific Research Applications

4,4’-[(4-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(2-methyl-6-nitrophenol) has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4’-[(4-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(2-methyl-6-nitrophenol) involves its interaction with molecular targets through its phenolic and nitro groups. These functional groups can participate in hydrogen bonding, electron transfer, and other interactions that influence biological pathways and chemical reactions .

Properties

CAS No.

59919-92-5

Molecular Formula

C22H19N3O9

Molecular Weight

469.4 g/mol

IUPAC Name

4-[[4-hydroxy-3-[(4-hydroxy-3-methyl-5-nitrophenyl)methyl]-5-nitrophenyl]methyl]-2-methyl-6-nitrophenol

InChI

InChI=1S/C22H19N3O9/c1-11-3-13(8-17(20(11)26)23(29)30)5-15-7-16(22(28)19(10-15)25(33)34)6-14-4-12(2)21(27)18(9-14)24(31)32/h3-4,7-10,26-28H,5-6H2,1-2H3

InChI Key

DMOLFMCHZSCLJT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)[N+](=O)[O-])CC2=CC(=C(C(=C2)[N+](=O)[O-])O)CC3=CC(=C(C(=C3)C)O)[N+](=O)[O-]

Origin of Product

United States

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